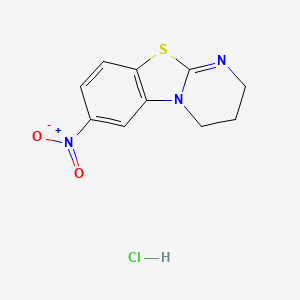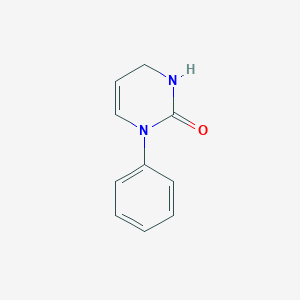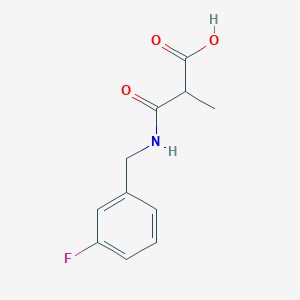![molecular formula C21H27N3O3S B8490871 4-[2-(2-hydroxyethoxy)ethyl]-N-(2-phenylsulfanylphenyl)piperazine-1-carboxamide](/img/structure/B8490871.png)
4-[2-(2-hydroxyethoxy)ethyl]-N-(2-phenylsulfanylphenyl)piperazine-1-carboxamide
概要
説明
4-[2-(2-hydroxyethoxy)ethyl]-N-(2-phenylsulfanylphenyl)piperazine-1-carboxamide is a complex organic compound that features a piperazine ring substituted with a hydroxyethoxyethyl group and a phenylsulfanylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-hydroxyethoxy)ethyl]-N-(2-phenylsulfanylphenyl)piperazine-1-carboxamide typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol under acidic conditions.
Introduction of the Hydroxyethoxyethyl Group: The hydroxyethoxyethyl group can be introduced via the reaction of the piperazine ring with ethylene oxide.
Attachment of the Phenylsulfanylphenyl Group: This step involves the reaction of the intermediate with 2-phenylsulfanylphenyl isocyanate under controlled conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
4-[2-(2-hydroxyethoxy)ethyl]-N-(2-phenylsulfanylphenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The phenylsulfanyl group can be reduced to a thiol group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Thiol derivatives.
Substitution: Various substituted piperazine derivatives.
科学的研究の応用
4-[2-(2-hydroxyethoxy)ethyl]-N-(2-phenylsulfanylphenyl)piperazine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting the central nervous system.
Materials Science: The compound’s unique structure makes it suitable for use in the development of novel polymers and materials with specific properties.
Biological Studies: It can be employed in studies investigating the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 4-[2-(2-hydroxyethoxy)ethyl]-N-(2-phenylsulfanylphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the phenylsulfanyl group can modulate the compound’s binding affinity and selectivity. The hydroxyethoxyethyl group can enhance the compound’s solubility and bioavailability.
類似化合物との比較
Similar Compounds
1-[2-(2-hydroxyethoxy)ethyl]piperazine: This compound lacks the phenylsulfanylphenyl group, making it less complex and potentially less effective in certain applications.
N-(2-phenylsulfanylphenyl)piperazine: This compound lacks the hydroxyethoxyethyl group, which may affect its solubility and bioavailability.
Uniqueness
4-[2-(2-hydroxyethoxy)ethyl]-N-(2-phenylsulfanylphenyl)piperazine-1-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties
特性
分子式 |
C21H27N3O3S |
|---|---|
分子量 |
401.5 g/mol |
IUPAC名 |
4-[2-(2-hydroxyethoxy)ethyl]-N-(2-phenylsulfanylphenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C21H27N3O3S/c25-15-17-27-16-14-23-10-12-24(13-11-23)21(26)22-19-8-4-5-9-20(19)28-18-6-2-1-3-7-18/h1-9,25H,10-17H2,(H,22,26) |
InChIキー |
OEAQVFUHXWXHKP-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCOCCO)C(=O)NC2=CC=CC=C2SC3=CC=CC=C3 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
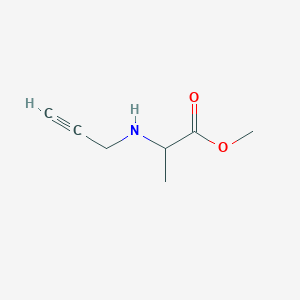
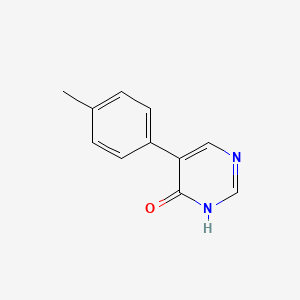
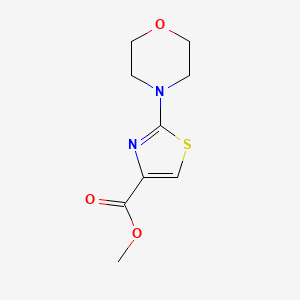
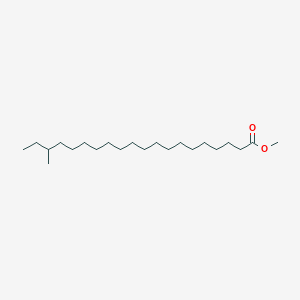
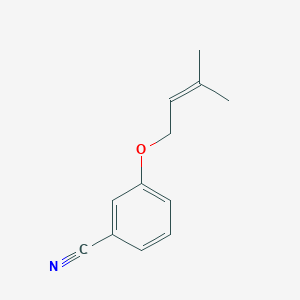
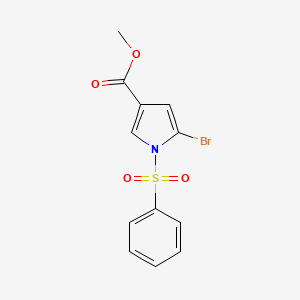
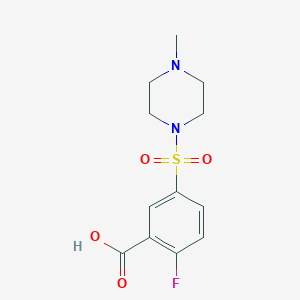
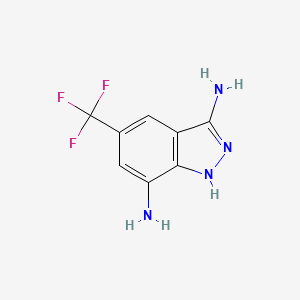

![8-Chlorobenzo[f][1,7]naphthyridin-5-amine](/img/structure/B8490836.png)
![2-[2-(4-Ethenylphenoxy)ethyl]-1,3-dioxolane](/img/structure/B8490851.png)
